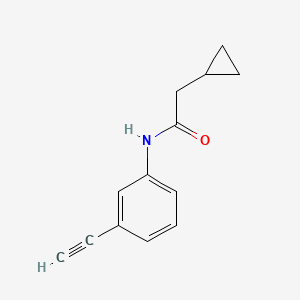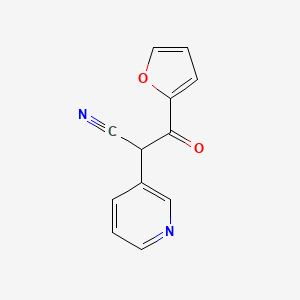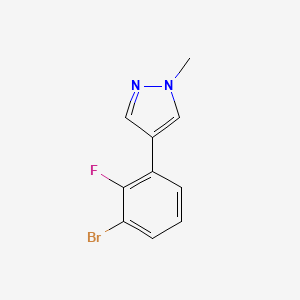![molecular formula C9H13BrO B13636225 3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
3-(2-Bromoethyl)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)spiro[33]heptan-1-one is a chemical compound with a unique spirocyclic structure The spiro[33]heptane core is characterized by a bicyclic system where two rings share a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromoethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted spiro[3.3]heptan-1-ones.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
3-(2-Bromoethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with unique properties.
Mécanisme D'action
The specific mechanism of action for 3-(2-Bromoethyl)spiro[3.3]heptan-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the ketone group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the bromoethyl group.
3-(2-Chloroethyl)spiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)spiro[3.3]heptan-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential applications that differ from its analogs. The bromine atom can participate in unique substitution reactions, making this compound valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C9H13BrO |
|---|---|
Poids moléculaire |
217.10 g/mol |
Nom IUPAC |
1-(2-bromoethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C9H13BrO/c10-5-2-7-6-8(11)9(7)3-1-4-9/h7H,1-6H2 |
Clé InChI |
FMGXKKCWEYXHJB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


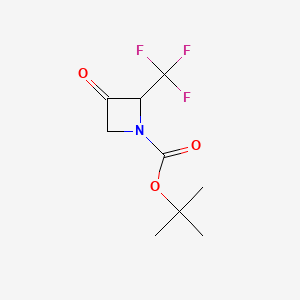
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
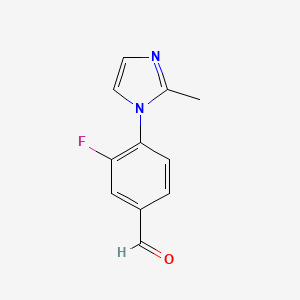
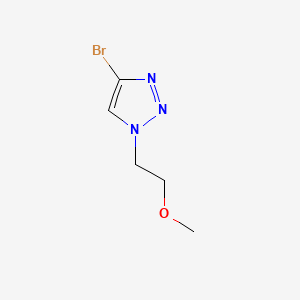
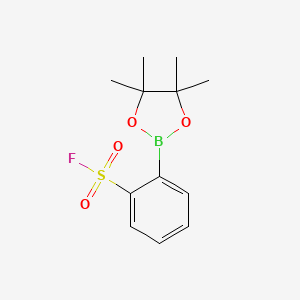
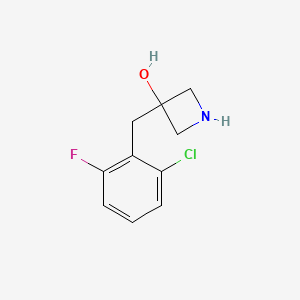
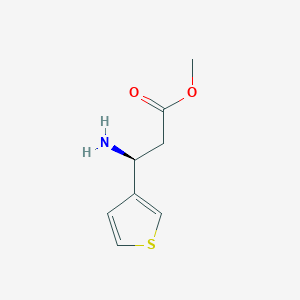
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
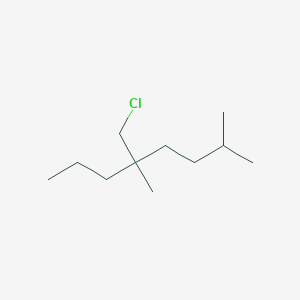
methanone](/img/structure/B13636207.png)
